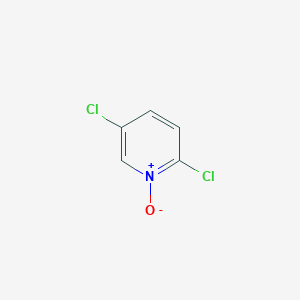

2,5-Dichloropyridine 1-oxide

Übersicht

Beschreibung

2,5-Dichloropyridine 1-oxide is a chemical compound with the CAS Number: 53976-62-8 . It has a molecular weight of 163.99 and is a white solid . It is stored at temperatures between 0-5°C .

Molecular Structure Analysis

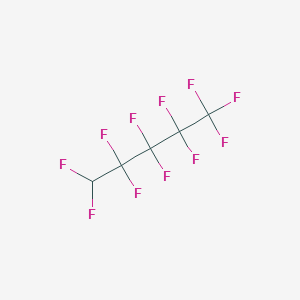

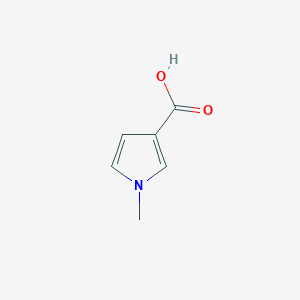

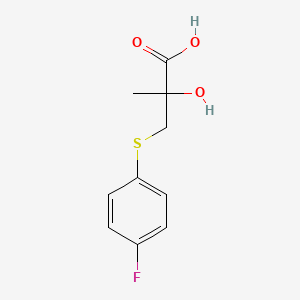

The molecular structure of 2,5-Dichloropyridine 1-oxide is represented by the linear formula C5H3Cl2NO . The InChI code for this compound is 1S/C5H3Cl2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H .Chemical Reactions Analysis

2,5-Dichloropyridine undergoes cross-coupling reaction with arylboronic acids in the presence of [1,4- bis - (diphenylphosphine)butane]palladium (II) dichloride as a catalyst .Physical And Chemical Properties Analysis

2,5-Dichloropyridine 1-oxide is a white solid with a molecular weight of 163.99 . It is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Oxidation of Alkynes :

- Dubovtsev et al. (2019) reported that 2,3-Dichloropyridine N-oxide is an effective oxygen transfer reagent for the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls. This method does not require acid additives and is effective for a wide range of alkyne substrates, demonstrating the utility of dichloropyridine N-oxides in catalytic reactions (Dubovtsev et al., 2019).

Oxygen Atom Transfer in Aminooxazole Synthesis :

- Zimin et al. (2020) utilized 2,3-Dichloropyridine N-oxide in the gold(I)-catalyzed oxidative annulation of ynamides and nitriles. This approach led to the generation of 5-amino-1,3-oxazoles, highlighting the role of dichloropyridine N-oxides in synthesizing nitrogen-containing heterocycles (Zimin et al., 2020).

Epoxidation of Alkenes :

- Zhang et al. (2001) described the use of a dichlororuthenium(IV) complex with 2,6-dichloropyridine N-oxide for the enantioselective epoxidation of alkenes. This illustrates the potential of dichloropyridine N-oxides in asymmetric catalysis, particularly in the efficient synthesis of organic epoxides (Zhang et al., 2001).

Photoassisted Oxygenation of Alkane :

- Yamaguchi et al. (2004) reported the use of 2,6-dichloropyridine N-oxide in the selective, stereospecific, and photoregulative alkane oxidation catalyzed by ruthenium complexes under visible light irradiation. This research demonstrates the role of dichloropyridine N-oxides in photochemistry and oxidation processes (Yamaguchi et al., 2004).

Synthesis of Azaheterocycles and Ionomers :

- Cheng-liang (2011) and Xing-zhong (2010) used different dichloropyridine derivatives in the synthesis of azaheterocycles and polyimide ionomers, respectively. These studies underscore the versatility of dichloropyridine compounds in the synthesis of various organic and polymeric materials (Cheng-liang, 2011), (Xing-zhong, 2010).

Safety And Hazards

The safety data sheet for 2,5-Dichloropyridine 1-oxide suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of ingestion, it is advised to rinse mouth with water and not induce vomiting .

Eigenschaften

IUPAC Name |

2,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEILCVAZOYRMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462578 | |

| Record name | 2,5-Dichloro-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloropyridine 1-oxide | |

CAS RN |

53976-62-8 | |

| Record name | 2,5-Dichloro-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)